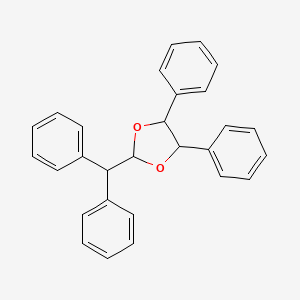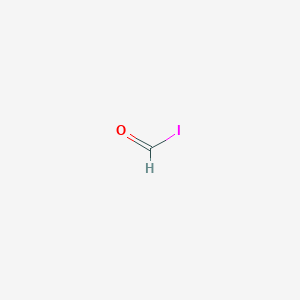
Formyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Formyl iodide can be synthesized through several methods, including:
Direct Iodination of Formaldehyde: This method involves the reaction of formaldehyde with iodine in the presence of a catalyst such as phosphorus triiodide. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Oxidative Iodination: Another approach involves the oxidation of methylene iodide (CH2I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2). This method is advantageous due to its simplicity and high yield.
Industrial Production: While this compound is not commonly produced on an industrial scale, its synthesis can be scaled up using the aforementioned methods with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Formyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid (HCOOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to methanol (CH3OH) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH–) or cyanide (CN–) ions, leading to the formation of formyl derivatives.
Addition: It can also undergo addition reactions with alkenes and alkynes, forming iodoalkyl derivatives.
Applications De Recherche Scientifique
Formyl iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in studies involving halogenated aldehydes and their effects on biological systems. It serves as a model compound for understanding the reactivity and toxicity of halogenated aldehydes.
Material Science: It is used in the preparation of iodinated polymers and other materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism of action of formyl iodide involves its reactivity as an electrophile due to the presence of the formyl group. The iodine atom, being highly electronegative, enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, including nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Formyl iodide can be compared with other halogenated aldehydes, such as:
Formyl Chloride (CHClO): Similar to this compound, formyl chloride is a halogenated aldehyde but with chlorine instead of iodine. It is less reactive due to the lower electronegativity of chlorine compared to iodine.
Formyl Bromide (CHBrO): This compound contains bromine instead of iodine. It exhibits intermediate reactivity between formyl chloride and this compound.
Formyl Fluoride (CHFO): Formyl fluoride is the least reactive among the halogenated aldehydes due to the high electronegativity of fluorine, which stabilizes the carbonyl carbon.
This compound is unique due to its high reactivity, which makes it a valuable reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
50398-22-6 |
|---|---|
Formule moléculaire |
CHIO |
Poids moléculaire |
155.922 g/mol |
Nom IUPAC |
formyl iodide |
InChI |
InChI=1S/CHIO/c2-1-3/h1H |
Clé InChI |
KWOITLGQRDFDFP-UHFFFAOYSA-N |
SMILES canonique |
C(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


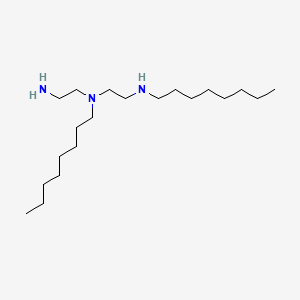
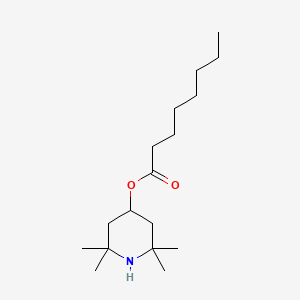
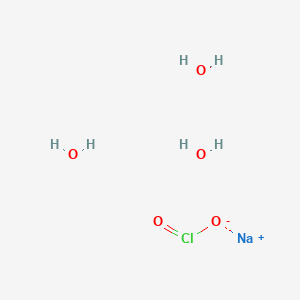
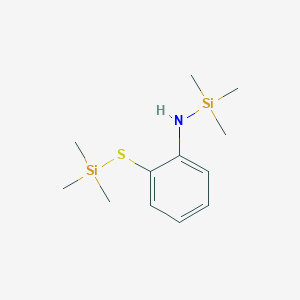
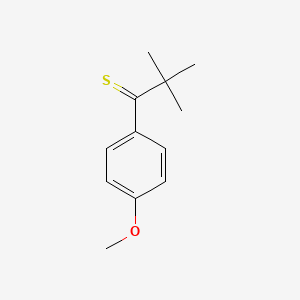
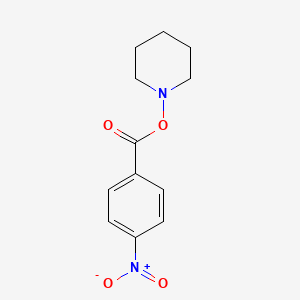
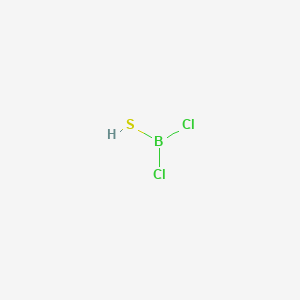
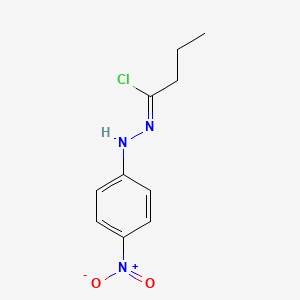
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
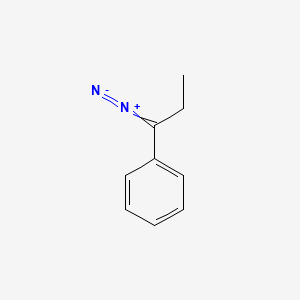
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)


